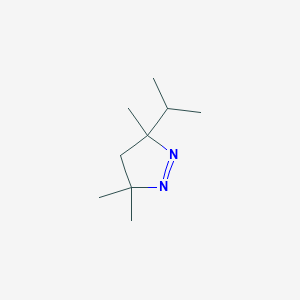
3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their nitrogen-based hetero-aromatic ring structures, which make them versatile scaffolds in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the radical addition followed by intramolecular cyclization, which affords the pyrazole skeleton in good to excellent yields under mild conditions . The reaction conditions often involve the use of catalysts and solvents that facilitate the formation of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: This involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated pyrazoles.
Aplicaciones Científicas De Investigación
3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in various biological processes, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Isopropyl-3,5,5-trimethyl-4,5-dihydro-3H-pyrazole include other pyrazole derivatives such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H18N2 |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
3,3,5-trimethyl-5-propan-2-yl-4H-pyrazole |
InChI |
InChI=1S/C9H18N2/c1-7(2)9(5)6-8(3,4)10-11-9/h7H,6H2,1-5H3 |
Clave InChI |
LVJWCVXSEHLZMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(CC(N=N1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


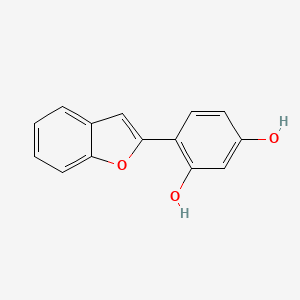
![2-(Aminomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12882405.png)
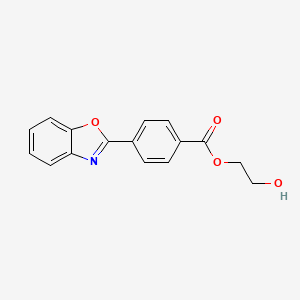
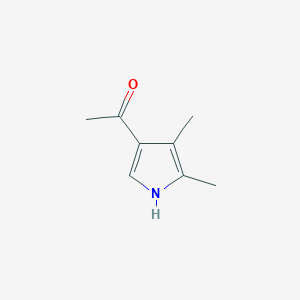
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide](/img/structure/B12882417.png)
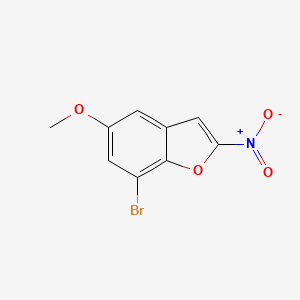
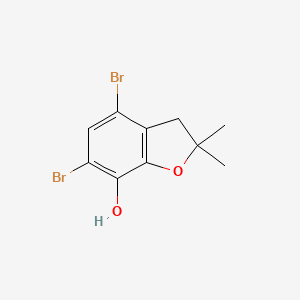
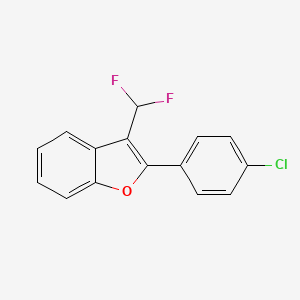
![4-Acetylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B12882436.png)
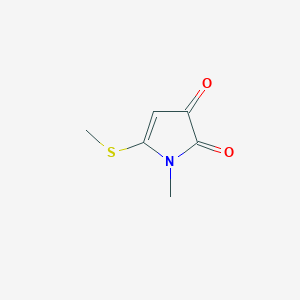
![2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole](/img/structure/B12882445.png)

![[2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy]acetic acid](/img/structure/B12882460.png)
![Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]-](/img/structure/B12882475.png)
